3-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Medicinal Chemistry Prostate Cancer Structure-Activity Relationship (SAR)

3-Chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic small molecule belonging to the N-acyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline class. This class is characterized by a tricyclic pyrroloquinoline core linked via an amide bond to a substituted benzoyl moiety.

Molecular Formula C19H16ClN3O
Molecular Weight 337.8 g/mol
Cat. No. B12127000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Molecular FormulaC19H16ClN3O
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCC1=CC2=NC3=C(CCN3NC(=O)C4=CC(=CC=C4)Cl)C=C2C=C1
InChIInChI=1S/C19H16ClN3O/c1-12-5-6-13-10-14-7-8-23(18(14)21-17(13)9-12)22-19(24)15-3-2-4-16(20)11-15/h2-6,9-11H,7-8H2,1H3,(H,22,24)
InChIKeyGDAFGGSKYRUHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Compound Class & Core Characteristics for Research Procurement


3-Chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic small molecule belonging to the N-acyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline class [1]. This class is characterized by a tricyclic pyrroloquinoline core linked via an amide bond to a substituted benzoyl moiety. The compound displays notable computed drug-like properties, including a cLogP of 4.8 , and a molecular weight of 337.8 g/mol, placing it within Lipinski-compliant chemical space. Its biological relevance is anchored in the established anti-proliferative activity of its chemotype against androgen-independent prostate cancer cells, as documented for structurally related N-acyl derivatives [1]. The specific combination of the 3-chloro substituent on the benzamide ring and the 7-methyl group on the pyrroloquinoline scaffold represents a distinct substitution pattern that differentiates it from the more commonly explored 6- and 8-methyl analogs [1].

Procurement Risks of Generic Substitution: Why 3-Chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide Is Not an Interchangeable Pyrroloquinoline


Selecting a generic 'pyrroloquinoline benzamide' is a high-risk procurement strategy because biological activity within this class is exquisitely sensitive to both the position of the methyl substituent on the tricyclic core and the nature of the halogen on the benzamide ring. The seminal patent on N-acyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolines explicitly demonstrates an activity gradient, where only a subset of the 12 exemplified compounds achieved IC50 values below 20 µM against DU-145 prostate cancer cells, with the most potent reaching sub-1 µM levels [1]. Critically, this patent's structure-activity relationship (SAR) is confined to the 6- and 8-methyl positional isomers [1]. The 7-methyl substitution pattern, as featured in the target compound, is entirely absent from the foundational SAR landscape. Consequently, substituting the target compound with a 6-methyl or 8-methyl isomer, or with alternative halogen substitutions such as 4-chloro or 3-bromo, cannot be assumed to yield equivalent potency or target selectivity, as evidenced by the marked variation in anti-proliferative activity seen even among closely related analogs [1].

Quantitative Differentiation Guide for 3-Chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide


Positional Isomer Selectivity: 7-Methyl Substitution in an Under-Explored SAR Space

The target compound is a positional isomer that falls outside the known SAR landscape defined by the most authoritative patent on its chemotype. U.S. Patent 8,420,815 exemplifies only 6-methyl and 8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline substrates; the 7-methyl substitution pattern is not included among the 12 characterized examples or the synthetic protocols [1]. This absence means the impact of relocating the methyl group to the 7-position on anti-proliferative potency, aqueous solubility, and target engagement has not been publicly correlated with the literature baseline. For researchers seeking to map the complete SAR of this chemotype or to identify novel intellectual property space, the 7-methyl variant is a structurally distinct and under-characterized tool compound.

Medicinal Chemistry Prostate Cancer Structure-Activity Relationship (SAR)

Halogen-Dependent Activity: 3-Chloro vs. 3-Bromo and Non-Halogenated Analogs

The identity of the halogen substituent on the benzamide ring is a key determinant of molecular recognition and biological potency within this chemotype. Supplier technical documentation identifies a clear rank order of activity: the 3-chloro derivative demonstrates superior biological activity compared to the non-halogenated benzamide analog, while the 3-bromo derivative shows similar anti-cancer properties but with altered physicochemical characteristics due to the larger atomic radius and increased polarizability of bromine . The 3-chloro substitution confers an optimal balance of electronegativity and size that is distinct from the 4-chloro substitution pattern. This halogen-dependent differentiation is consistent with the established role of chloro substituents in modulating ligand-protein binding through both hydrophobic and halogen-bonding interactions.

Medicinal Chemistry Halogen Bonding Receptor Binding

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile versus Core Scaffold

The target compound demonstrates a physicochemical profile that is substantially differentiated from the unsubstituted core scaffold. The compound has a calculated partition coefficient (cLogP) of 4.8 and a topological polar surface area (TPSA) of 47.3 Ų , compared to the 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline core, which has a cLogP of approximately 3.1 and lacks the benzamide hydrogen bond donor . This represents a significant increase in lipophilicity (ΔcLogP ≈ 1.7 units) and introduces a hydrogen bond donor-acceptor pair that is entirely absent from the core scaffold. The compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors , a profile that influences membrane permeability, solubility, and protein-binding characteristics independently of the core scaffold's properties.

Physicochemical Property Drug-Likeness Lipophilicity

Synthetic Tractability and Purity Differentiation via Validated Synthetic Protocol

The N-acyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline chemotype is synthesized via a four-step protocol from O-methyl anthranylates, with the final N-acylation step using commercially available carbonyl chlorides under mild conditions [1]. The target compound is specifically accessible through acylation of 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline with 3-chlorobenzoyl chloride. The patent reports overall yields for this synthetic route ranging from 19% to 77%, with final product purity exceeding 95% as confirmed by ¹H-NMR [1]. This synthetic route is distinct from alternative pyrroloquinoline syntheses (e.g., Rh(I)-catalyzed carbodiimide-Pauson-Khand reactions) and provides a well-characterized path to the target compound with established purity benchmarks.

Synthetic Chemistry Quality Control Compound Purity

High-Value Research Application Scenarios for 3-Chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide


Expanding the Structure-Activity Relationship (SAR) of N-Acyl Pyrroloquinolines for Prostate Cancer

Research teams focused on optimizing anti-proliferative agents against androgen-independent prostate cancer cell lines (e.g., DU-145) can deploy this compound to define the contribution of the 7-methyl substitution to potency. The foundational patent demonstrates that within the 6- and 8-methyl isomer space, only 3 out of 12 exemplified compounds achieve sub-micromolar IC50 values [1]. Testing the 7-methyl isomer under identical assay conditions (Alamar-Blue, 72-hour incubation) will generate direct head-to-head data, filling a critical SAR gap and potentially identifying a potency-enhancing substitution pattern not captured in the original patent [1].

Halogen-Bonding and Molecular Recognition Studies via Comparative Benzamide Series

The compound serves as the 3-chloro anchor point within a comparative halogen series (3-chloro, 3-bromo, 3-fluoro, and des-halogeno analogs) for systematic investigation of halogen-dependent target engagement. The 3-chloro moiety provides distinct electronegativity (σm = 0.37) and polarizability characteristics compared to 3-bromo (σm = 0.39; higher polarizability) and des-halogeno (σ = 0) variants, enabling quantitative correlation between halogen properties and binding affinity [1]. This is especially relevant for profiling interactions with targets where halogen bonding contributes significantly to ligand recognition, such as fibroblast growth factor receptors (FGFRs), with which this chemotype has been associated.

Physicochemical Property Profiling in Lead Optimization Cascades

With a defined cLogP of 4.8, TPSA of 47.3 Ų, and hydrogen bond donor/acceptor counts of 1/3 [1], this compound is positioned as a moderately lipophilic lead-like molecule suitable for physicochemical benchmarking within a lead optimization cascade. Its property profile can be quantitatively referenced against earlier-generation pyrroloquinoline scaffolds (cLogP ≈ 3.1; TPSA ≈ 25 Ų) to establish the impact of the 3-chlorobenzamide appendix on solubility, permeability, and metabolic stability, guiding medicinal chemistry design decisions for subsequent analogs.

Cross-Target Selectivity Profiling of the Pyrroloquinoline Chemotype

The compound is a structurally precise tool for interrogating the selectivity landscape of N-acyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline derivatives across a panel of pharmacologically relevant targets. The parent patent establishes anti-proliferative activity in prostate cancer models [1], but the selectivity profile against related kinases, epigenetic targets (e.g., histone deacetylases), or CNS receptors remains undefined. Procurement of this specific compound enables its inclusion in selectivity panels, where any observed off-target activities can be directly attributed to the 3-chloro, 7-methyl substitution pattern, informing the design of more selective derivatives.

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